Cas no 1403597-47-6 (3-Bromo-5-chloro-2-methylbenzoic acid)

3-Bromo-5-chloro-2-methylbenzoic acid is a substituted benzoic acid derivative featuring bromo, chloro, and methyl functional groups at the 3, 5, and 2 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its halogenated aromatic structure enables further functionalization. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group contributes to steric and electronic modulation. Its high purity and well-defined structure make it suitable for precision chemical transformations. The compound is typically supplied as a crystalline solid with characterized stability under standard storage conditions.
3-Bromo-5-chloro-2-methylbenzoic acid structure
1403597-47-6 structure
Product Name:3-Bromo-5-chloro-2-methylbenzoic acid
CAS No:1403597-47-6
MF:C8H6BrClO2
MW:249.489040851593
MDL:MFCD24108597
CID:4597160
PubChem ID:81446261
Update Time:2025-10-19

3-Bromo-5-chloro-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-chloro-2-methylbenzoic acid
    • 3-bromo-5-chloro-2-methyl-benzoic acid
    • SB33339
    • Benzoic acid, 3-bromo-5-chloro-2-methyl-
    • AKOS020024318
    • DB-378822
    • 1403597-47-6
    • CS-0340292
    • MFCD24108597
    • SCHEMBL16963067
    • VXQHVUGUBRYXJJ-UHFFFAOYSA-N
    • F85683
    • 3-Bromo-5-chloro-2-methylbenzoicacid
    • MDL: MFCD24108597
    • Inchi: 1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
    • InChI Key: VXQHVUGUBRYXJJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C(=O)O)=C1C)Cl

Computed Properties

  • Exact Mass: 247.92397 g/mol
  • Monoisotopic Mass: 247.92397 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 249.49
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3

3-Bromo-5-chloro-2-methylbenzoic acid Pricemore >>

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Additional information on 3-Bromo-5-chloro-2-methylbenzoic acid

3-Bromo-5-chloro-2-methylbenzoic acid: A Comprehensive Overview

3-Bromo-5-chloro-2-methylbenzoic acid, with the CAS number 1403597-47-6, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a bromine atom at position 3, a chlorine atom at position 5, and a methyl group at position 2. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable building block for various applications.

The synthesis of 3-bromo-5-chloro-2-methylbenzoic acid typically involves multi-step processes that require precise control over regioselectivity and stereochemistry. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency of its production. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of this compound with minimal byproducts. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.

In terms of applications, 3-bromo-5-chloro-2-methylbenzoic acid has been extensively studied for its potential in drug discovery. Its structure serves as a scaffold for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For example, studies have shown that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.

Beyond pharmaceutical applications, this compound has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a candidate for designing novel materials with tailored electronic properties. Recent research has explored its use in constructing metal-organic frameworks (MOFs) that exhibit high surface area and porosity, making them suitable for gas storage and catalytic applications.

The structural versatility of 3-bromo-5-chloro-2-methylbenzoic acid also lends itself to applications in agrochemicals and industrial catalysts. Its substitution pattern allows for easy functionalization, enabling the creation of derivatives with enhanced stability and reactivity. For instance, methyl esters of this compound have been investigated as potential herbicides due to their ability to inhibit key enzymes involved in plant metabolism.

From an environmental perspective, the synthesis and application of 3-bromo-5-chloro-2-methylbenzoic acid are being scrutinized to ensure sustainability. Researchers are exploring biocatalytic pathways and renewable feedstocks to reduce the environmental footprint associated with its production. These efforts are part of a broader trend toward sustainable chemistry that aims to minimize resource depletion and pollution.

In conclusion, 3-bromo-5-chloro-2-methylbenzoic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in diverse scientific domains. As research continues to uncover new potentials for this compound, it is poised to make even greater contributions to science and technology.

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